molecular formula C9H12ClN3O4 B12721153 1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine CAS No. 58461-30-6

1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine

Cat. No.: B12721153
CAS No.: 58461-30-6
M. Wt: 261.66 g/mol
InChI Key: LOZPBORRQPATRO-PXBUCIJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to cytosine, a fundamental component of DNA, but with modifications that confer unique properties and potential therapeutic applications.

Preparation Methods

The synthesis of 1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine typically involves the chlorination of 2-deoxy-D-arabinofuranosyl cytosine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride in the presence of a suitable solvent like pyridine. The reaction is carried out under controlled temperatures to ensure the selective chlorination at the 2-position of the sugar moiety .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: The compound is used in studies of DNA replication and repair mechanisms due to its structural similarity to natural nucleosides.

    Medicine: It has potential therapeutic applications in the treatment of viral infections and cancer.

    Industry: The compound is used in the production of diagnostic reagents and as a precursor in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine involves its incorporation into DNA during replication. Once incorporated, it inhibits DNA polymerase, preventing further elongation of the DNA chain. Additionally, it inhibits ribonucleotide reductase, reducing the pool of deoxyribonucleotides available for DNA synthesis . These actions result in the inhibition of cell proliferation, making it effective against rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

1-(2-Chloro-2-deoxy-D-arabinofuranosyl)cytosine can be compared with other nucleoside analogs, such as:

The uniqueness of this compound lies in its specific inhibition of DNA polymerase and ribonucleotide reductase, making it a valuable tool in both research and therapeutic applications.

Properties

CAS No.

58461-30-6

Molecular Formula

C9H12ClN3O4

Molecular Weight

261.66 g/mol

IUPAC Name

4-amino-1-[(2R,3S,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7-,8-/m1/s1

InChI Key

LOZPBORRQPATRO-PXBUCIJWSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)Cl

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.